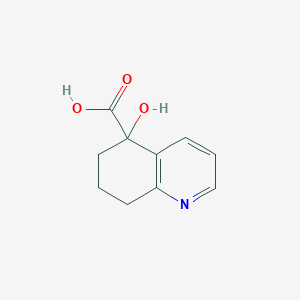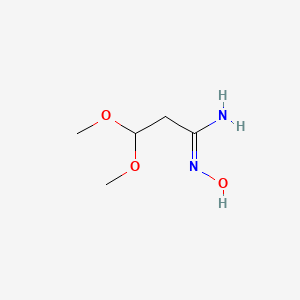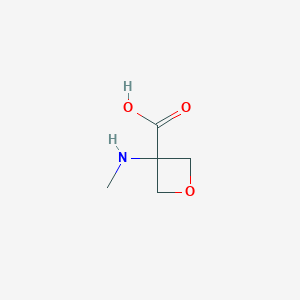
3-(Methylamino)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Methylamino)oxetane-3-carboxylic acid” is a type of oxetane, which is a heterocyclic compound containing a four-membered ring with three carbon atoms and one oxygen atom . Oxetanes are of great interest in medicinal chemistry due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of oxetanes often involves the opening of an epoxide ring with a nucleophile . For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in oxetanes . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .Molecular Structure Analysis
The molecular formula of “3-(Methylamino)oxetane-3-carboxylic acid” is C5H9NO3 . The structure includes an oxetane ring, which is a four-membered ring with three carbon atoms and one oxygen atom .Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For example, they can be formed through the opening of an epoxide ring with a nucleophile . They can also undergo ring expansion to form larger rings .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Oxetanes, including 3-(Methylamino)oxetane-3-carboxylic acid, have been employed to improve drugs’ physiochemical properties . Oxetane is more metabolically stable and lipophilicity neutral . It reduces the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Synthesis of C-kit Kinase Inhibitor
A synthesis of C-kit kinase inhibitor employed 3-aminooxetane-3-carboxylic acid as the source of its 3-amino-oxetane motif . After protection with Boc, the resultant was then condensed with an intermediate to produce the inhibitor .
Raw Material and Intermediate in Organic Synthesis
Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals and agrochemicals .
Synthesis of Various Oxetane-containing Lead Compounds
3-Oxetanone can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity .
Synthesis of (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles
3-Oxetanone can be used in the single-step microwave-mediated reaction with primary amides and thioamides, respectively, to synthesize (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles .
Formation of Spirocyclic Azetidine-Oxetane
N-Boc-azetidin-3-one, a related compound to 3-(Methylamino)oxetane-3-carboxylic acid, was used in the generation of a spirocyclic azetidine-oxetane .
Safety and Hazards
Zukünftige Richtungen
Oxetanes, including “3-(Methylamino)oxetane-3-carboxylic acid”, have potential applications in drug discovery due to their unique physicochemical properties . They can serve as attractive polar and low molecular weight motifs in the design of new drugs . As of January 2023, there are seven oxetane-containing compounds in clinical trials .
Wirkmechanismus
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physicochemical properties . They are known to be more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes, in general, have been utilized in medicinal chemistry, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable, which could potentially influence the bioavailability of the compound .
Result of Action
Oxetanes have been used in the development of various drugs, including chemotherapies for treating cancer .
Action Environment
The stability and lipophilicity of oxetanes could potentially be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
3-(methylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHHNPUXSLYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)oxetane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)
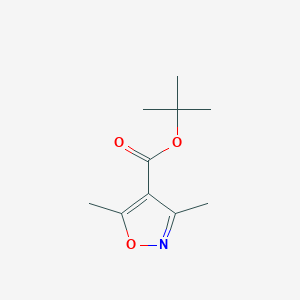

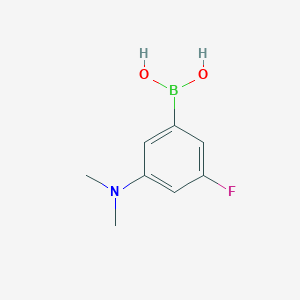
![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)

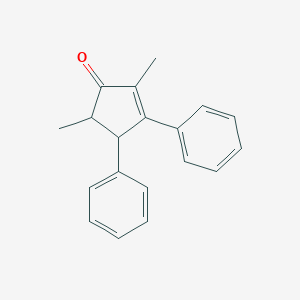

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
